ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with bromine, methoxy, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate typically involves the bromination of a suitable oxazole precursor followed by esterification. One common method involves the bromination of 4-methoxy-1,2-oxazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding 4-methoxy-1,2-oxazole-3-carboxylate.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-bromo-4-oxo-1,2-oxazole-3-carboxylate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 5-substituted-4-methoxy-1,2-oxazole-3-carboxylates.
Reduction: Formation of 4-methoxy-1,2-oxazole-3-carboxylate.
Oxidation: Formation of 5-bromo-4-oxo-1,2-oxazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is utilized in the development of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and the oxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-chloro-4-methoxy-1,2-oxazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 5-bromo-4-hydroxy-1,2-oxazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group, which can affect the compound’s solubility and reactivity.
Ethyl 5-bromo-4-methoxy-1,2-thiazole-3-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring, leading to different electronic properties and reactivity.
This compound stands out due to its unique combination of substituents and the oxazole ring, which confer specific chemical and biological properties.
Properties
CAS No. |
2731007-80-8 |
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Molecular Formula |
C7H8BrNO4 |
Molecular Weight |
250 |
Purity |
95 |
Origin of Product |
United States |
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